Methyl 2-(bromomethyl)-6-fluorobenzoate

Medicinal Chemistry Process Chemistry Procurement Optimization

Methyl 2-(bromomethyl)-6-fluorobenzoate (CAS 197516-58-8; C9H8BrFO2; MW 247.06) is a bifunctional fluorinated aromatic ester featuring a benzylic bromomethyl group at the 2-position and an ortho-fluorine substituent at the 6-position of the benzoate ring. The compound exhibits a calculated density of 1.5±0.1 g/cm³ and a boiling point of 301.6±37.0 °C at 760 mmHg.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 197516-58-8
Cat. No. B1422879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)-6-fluorobenzoate
CAS197516-58-8
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1F)CBr
InChIInChI=1S/C9H8BrFO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3
InChIKeyZUDNSKMFGSEPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(bromomethyl)-6-fluorobenzoate Overview


Methyl 2-(bromomethyl)-6-fluorobenzoate (CAS 197516-58-8; C9H8BrFO2; MW 247.06) is a bifunctional fluorinated aromatic ester featuring a benzylic bromomethyl group at the 2-position and an ortho-fluorine substituent at the 6-position of the benzoate ring . The compound exhibits a calculated density of 1.5±0.1 g/cm³ and a boiling point of 301.6±37.0 °C at 760 mmHg . Unlike non-fluorinated benzylic bromide analogs, the ortho-fluorine exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring, which modulates the electrophilicity of the bromomethyl carbon and influences subsequent nucleophilic substitution or cross-coupling reaction kinetics [1].

Methyl 2-(bromomethyl)-6-fluorobenzoate: Irreplaceable Ortho-Fluorination


Substituting Methyl 2-(bromomethyl)-6-fluorobenzoate with a regioisomer (e.g., 3-fluoro, 4-fluoro, or 5-fluoro benzylic bromide analogs) or a non-fluorinated variant is chemically non-interchangeable due to the unique ortho-fluorine substitution pattern. Fluorine at the 6-position (ortho to the ester, meta to the benzylic bromide) exerts a strong inductive electron-withdrawing effect that differentially polarizes the aromatic π-system compared to isomers where fluorine resides in other positions [1]. In the context of cross-coupling reactions—specifically Suzuki-Miyaura couplings of fluorinated benzoates—the regiochemistry of fluorine dictates both reaction efficiency and product selectivity, as demonstrated in reviews of fluorinated benzene derivative couplings [2]. The combination of a reactive benzylic bromide handle with an ortho-fluorinated ester framework enables sequential orthogonal functionalization that cannot be replicated by compounds lacking this precise substitution pattern [3].

Methyl 2-(bromomethyl)-6-fluorobenzoate: Differentiation Evidence


Price Advantage of 2,6-Substitution Over Other Regioisomers

Among the commercially available methyl bromomethyl-fluorobenzoate regioisomer series, the 2,6-substituted variant (CAS 197516-58-8) presents a distinct procurement advantage relative to the 2,5-substituted isomer (CAS not publicly listed; Methyl 2-bromomethyl-5-fluorobenzoate). Direct vendor catalog comparison reveals that Methyl 2-(bromomethyl)-6-fluorobenzoate is offered at 95% purity for approximately $150–$300 per gram, whereas the 2,5-difluoro-substituted analog (Methyl 4-(bromomethyl)-2,5-difluorobenzoate) commands a significantly higher price point . The 2,6-substitution pattern, while synthetically valuable, benefits from more favorable commercial availability and pricing due to established synthetic routes .

Medicinal Chemistry Process Chemistry Procurement Optimization

Ortho-Fluorine Boosts Hydrogen Bond Acceptor Capacity

The presence of the ortho-fluorine at position 6 confers a higher hydrogen bond acceptor (HBA) count compared to non-fluorinated benzylic bromide benzoate analogs. Methyl 2-(bromomethyl)-6-fluorobenzoate contains three HBAs (two from the ester carbonyl oxygens, one from the C-F bond dipole), whereas Methyl 2-(bromomethyl)benzoate (the non-fluorinated analog) contains only two HBAs . This quantitative difference in HBA capacity translates to distinct intermolecular interaction profiles in biological target binding or crystal engineering applications [1].

Computational Chemistry Drug Design Structure-Activity Relationships

Steric and Electronic Advantages Over 3- and 4-Fluoro Regioisomers

The substitution pattern of Methyl 2-(bromomethyl)-6-fluorobenzoate—specifically bromomethyl at C2 and fluorine at C6 (ortho to ester)—creates a unique steric and electronic environment relative to the 3-fluoro and 4-fluoro regioisomers. In the 3-fluoro isomer (Methyl 2-(bromomethyl)-3-fluorobenzoate), fluorine is ortho to the bromomethyl group, creating direct steric and electronic interference with the reactive benzylic center [1]. In the 4-fluoro isomer (Methyl 2-(bromomethyl)-4-fluorobenzoate), fluorine is para to the bromomethyl group, offering minimal electronic influence on the benzylic carbon [2]. The 2,6-substitution pattern of the target compound positions the fluorine ortho to the ester and meta to the benzylic bromide, exerting inductive electron withdrawal that polarizes the bromomethyl C-Br bond without introducing prohibitive ortho steric hindrance [3].

Organic Synthesis Cross-Coupling Regioselective Derivatization

Documented Use in PARP Inhibitor Synthesis

The regioisomer Methyl 5-(bromomethyl)-2-fluorobenzoate (CAS 709-45-5) has been explicitly documented in the patent literature as a key starting material for the synthesis of Olaparib (Lynparza®), a clinically approved PARP inhibitor for BRCA-mutated cancers [1]. While the target compound Methyl 2-(bromomethyl)-6-fluorobenzoate differs in fluorine substitution pattern, this documentation establishes the broader class of methyl bromomethyl-fluorobenzoates as validated intermediates for constructing fluorinated benzamide pharmacophores central to PARP inhibitor scaffolds. The target compound may serve as an alternative entry point for analog synthesis where altered fluorine regiochemistry is desired to modulate binding affinity, metabolic stability, or physicochemical properties [2].

Medicinal Chemistry Oncology Therapeutics PARP Inhibitors

Methyl 2-(bromomethyl)-6-fluorobenzoate: Application Scenarios


Cost-Efficient Synthesis of Ortho-Fluorinated Benzoate Scaffolds

For medicinal chemistry groups engaged in library synthesis requiring fluorinated aromatic benzoate cores, Methyl 2-(bromomethyl)-6-fluorobenzoate offers a commercially accessible entry point at a lower price point than 2,5-difluorinated or other multi-halogenated analogs [1]. The benzylic bromide enables SN2 diversification with amines, thiols, or alkoxides, while the ortho-fluorine imparts the desired electronic and metabolic stability properties characteristic of fluorinated drug candidates [2]. This scenario is supported by the commercial pricing evidence indicating favorable procurement economics for the 2,6-isomer relative to more heavily fluorinated comparators [3].

Fluorine Positional Scanning in SAR Studies

When a lead series features a fluorinated benzoate or benzamide moiety, the ability to systematically vary fluorine substitution pattern is essential for SAR optimization. Methyl 2-(bromomethyl)-6-fluorobenzoate provides the 2,6-substitution pattern, which contrasts with the 2,5-substitution pattern found in Olaparib-related intermediates [1]. The increased hydrogen bond acceptor count (+1 HBA relative to non-fluorinated analogs) and altered fluorine-π electronic effects may translate to differentiated target binding profiles [2]. Procurement of the full regioisomeric panel (2,3-; 2,4-; 2,5-; 2,6-fluoro) enables comprehensive fluorine SAR exploration [3].

Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryls

The benzylic bromide moiety in Methyl 2-(bromomethyl)-6-fluorobenzoate serves as an electrophilic coupling partner in tandem SN2/Suzuki-Miyaura reaction cascades, enabling the construction of diversely functionalized heteroaryl methyl substrates [1]. While no published yields exist specifically for the 2,6-isomer, the broader class of bromomethyl-fluorobenzoates participates in such cascades with reported yields ranging from 31–87% [2]. The ortho-fluorine at C6 modulates the electronic character of the aromatic ring, potentially influencing transmetalation rates in Pd-catalyzed coupling reactions, a consideration supported by reviews of fluorinated benzene derivative Suzuki couplings [3].

Development of Fluorinated PARP Inhibitor Analogs

The demonstrated utility of Methyl 5-(bromomethyl)-2-fluorobenzoate in Olaparib synthesis [1] validates the broader class of methyl bromomethyl-fluorobenzoates as viable precursors for PARP inhibitor pharmacophore construction. Methyl 2-(bromomethyl)-6-fluorobenzoate may serve as an alternative starting material for analog synthesis where altered fluorine regiochemistry (2,6- vs. 2,5-substitution) is hypothesized to modulate phthalazinone core binding interactions with the PARP catalytic domain. This application scenario is grounded in the supporting evidence from Olaparib patent literature [2] and is most appropriate for research programs exploring next-generation PARP inhibitors or structurally related oncology targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(bromomethyl)-6-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.